1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a chemical compound characterized by its unique molecular structure, which includes a cyclobutane ring and a difluorophenyl substituent. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile can be classified as an organic compound belonging to the family of nitriles. Its chemical structure features a cyclobutane ring, which is a four-membered carbon ring, and a phenyl group that is substituted with two fluorine atoms at the 3 and 5 positions. The compound's systematic name reflects its structure, indicating the presence of both the cyclobutane and the cyano (nitrile) functional group.
The synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile typically involves several key steps:
The molecular formula for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is .
C1CC(C1)C(=N)C2=CC(=C(C=C2)F)F
The structure consists of a cyclobutane ring attached to a phenyl group that has two fluorine atoms positioned ortho to one another on the aromatic ring. This configuration influences both the physical properties and biological activity of the compound.
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile can undergo various chemical reactions:
The mechanism of action for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile involves its interaction with biological targets:
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile has several scientific uses:
This compound exemplifies the intersection between organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at developing new therapeutic agents.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: